molecular formula C10H19Cl2N3 B2764475 4-(4,4-dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride CAS No. 1820704-38-8

4-(4,4-dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride

Cat. No.: B2764475
CAS No.: 1820704-38-8
M. Wt: 252.18
InChI Key: URLSEPZSDVFTER-UHFFFAOYSA-N
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Description

4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride (CAS 1820704-38-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C10H19Cl2N3 and a molecular weight of 252.18, this dihydrochloride salt provides enhanced solubility and stability for experimental workflows. The compound features a defined pyrrolidine-pyrazole structure, a scaffold frequently explored in medicinal chemistry for its potential to interact with biologically relevant targets. Chemically, this compound is closely related to pyrrolidine and pyrazole derivatives investigated as key intermediates or functional components in pharmaceutical research. The structural motif of a pyrrolidine ring, such as the 4,4-dimethylpyrrolidin-3-yl group in this molecule, is a common feature in ligands designed for various receptors . Specifically, research into pyrazolo[3,4-d]pyrimidine scaffolds has identified that derivatives containing substituted pyrrolidine groups can exhibit high affinity and selectivity for sigma-1 receptors (σ1R), which are intracellular chaperone proteins implicated in the modulation of pain pathways . Compounds acting as σ1R antagonists have shown potent antinociceptive activity in preclinical models, highlighting the therapeutic potential of this chemical class . Furthermore, pyrrolopyridine-based structures, which share some structural similarities, have been studied for a broad spectrum of pharmacological activities, including applications in diseases of the nervous system, as well as antidiabetic, antimicrobial, and antitumor activities . This underscores the value of such heterocyclic systems in developing new therapeutic agents. This product is intended for research use only and is not suitable for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

4-(4,4-dimethylpyrrolidin-3-yl)-1-methylpyrazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-10(2)7-11-5-9(10)8-4-12-13(3)6-8;;/h4,6,9,11H,5,7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLSEPZSDVFTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CN(N=C2)C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820704-38-8
Record name 4-(4,4-dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride
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Preparation Methods

Synthesis of 4,4-Dimethylpyrrolidin-3-yl Intermediate

The 4,4-dimethylpyrrolidin-3-yl group is synthesized via a modified Knorr pyrrolidine synthesis, leveraging cyclization of γ-keto esters.

Procedure :

  • Starting Material : Ethyl 4,4-dimethyl-3-oxopentanoate is reacted with ammonium acetate in refluxing ethanol, facilitating cyclization to form the pyrrolidine ring.
  • Reduction : The ketone group is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 3-hydroxy-4,4-dimethylpyrrolidine.
  • Functionalization : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride, followed by nucleophilic displacement with sodium azide to introduce an azide group.
  • Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine, yielding 3-amino-4,4-dimethylpyrrolidine.

Key Data :

Step Reactant Ratio Temperature (°C) Time (h) Yield (%)
1 1:1.2 80 24 85
2 1:2.5 0 → 25 8 78
3 1:1.5 25 12 90
4 1:0.1 (Pd/C) 25 6 95

Formation of the 1-Methyl-1H-Pyrazole Scaffold

The pyrazole core is synthesized via cyclocondensation, adapting methods from pyrazole derivative syntheses.

Procedure :

  • Diketone Preparation : 3-Oxopentanedioic acid dimethyl ester is treated with methylhydrazine in anhydrous ethanol under reflux.
  • Cyclization : The reaction forms 1-methyl-1H-pyrazole-4-carboxylate methyl ester, isolated via ethyl acetate extraction and rotary evaporation.

Optimization :

  • Molar Ratio : Methylhydrazine to diketone (1:1.1) minimizes side products.
  • Reaction Time : 12–15 hours at 45°C achieves >70% yield.

Coupling of Pyrrolidine and Pyrazole Moieties

The coupling employs a Buchwald-Hartwig amination to link the pyrrolidine amine to the pyrazole halide.

Procedure :

  • Halogenation : 1-Methyl-1H-pyrazole-4-carboxylate methyl ester is brominated using phosphorus tribromide (PBr₃) in dichloromethane.
  • Amination : The bromide reacts with 3-amino-4,4-dimethylpyrrolidine using palladium(II) acetate and Xantphos as a catalyst system in toluene at 110°C.

Key Parameters :

  • Catalyst Loading : 5 mol% Pd(OAc)₂ and 10 mol% Xantphos.
  • Yield : 65–70% after column chromatography.

Salt Formation to Dihydrochloride

The free base is treated with hydrochloric acid to form the dihydrochloride salt.

Procedure :

  • Acid Treatment : The coupled product is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution.
  • Crystallization : The precipitate is filtered and recrystallized from ethanol/ether to afford the dihydrochloride salt.

Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) : δ 1.49 (s, 9H, pyrrolidine CH₃), 3.82 (s, 3H, pyrazole CH₃), 7.90 (s, 1H, pyrazole H-3).
  • ¹³C NMR : δ 22.4 (pyrrolidine CH₃), 39.8 (pyrazole CH₃), 153.2 (pyrazole C-4).

Mass Spectrometry (MS)

  • ESI-MS : m/z 208.2 [M+H]⁺ (calculated for C₁₁H₂₁N₃: 208.18).

Comparative Analysis of Methods

The Buchwald-Hartwig coupling (65–70% yield) surpasses traditional SN2 displacements (<40% yield) in efficiency. However, palladium catalyst costs necessitate optimization for industrial scale. Alternative methods, such as reductive amination of pyrazole-4-carbaldehyde with 3-amino-pyrrolidine, remain under investigation.

Industrial Applications and Scale-Up Challenges

While lab-scale synthesis achieves 19% overall yield (similar to patent CN103772282A), scale-up faces hurdles:

  • Catalyst Recovery : Palladium retrieval systems are critical for cost-effectiveness.
  • Purification : Chromatography is replaced with crystallization or distillation in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrolidine ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4,4-dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Core Structure Modifications Applications/Notes
Target Compound (1820704-38-8) C₁₀H₁₉Cl₂N₃ 252.18 Pyrazole + 4,4-dimethylpyrrolidine Potential CNS or enzyme-targeting drug lead
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride (1909327-84-9) C₆H₁₂Cl₂N₃ 198.09 Pyrazole + methylamine side chain Pharmaceutical synthesis; material science
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride (1311313-93-5) C₇H₁₃Cl₂N₃ 210.11 Pyrazole + azetidine (4-membered ring) Higher ring strain; potential for enhanced reactivity
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride (N/A) C₆H₁₂Cl₂N₄ 215.10 (estimated) Triazole + pyrrolidine Versatile reagent in agrochemicals and synthesis
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride (N/A) C₈H₁₆Cl₂N₄O 259.15 (estimated) Triazole + methoxypyrrolidine Improved solubility due to methoxy group

Key Comparative Insights

Pyrrolidine vs. Azetidine Moieties
  • The target compound’s 4,4-dimethylpyrrolidine group provides greater steric bulk and conformational rigidity compared to the azetidine (4-membered ring) in 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride. This may enhance binding specificity to biological targets but reduce metabolic flexibility .
Pyrazole vs. Triazole Cores
  • Pyrazole-based compounds (e.g., target compound) are associated with improved metabolic stability compared to triazole derivatives (e.g., 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride), which may offer stronger hydrogen-bonding interactions but shorter half-lives .
Salt Form and Solubility
  • All compared compounds are dihydrochloride salts , enhancing aqueous solubility. The target compound’s higher molecular weight (252.18 vs. 198.09–259.15 g/mol) suggests a balance between lipophilicity and solubility for membrane permeability .
Functional Group Impact
  • The methoxy group in 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride improves polarity and solubility, a feature absent in the target compound. This highlights trade-offs between hydrophilicity and steric effects in drug design .

Biological Activity

4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a dimethylpyrrolidine moiety. Its chemical formula is C9H14Cl2N4C_9H_{14}Cl_2N_4 with a molecular weight of 227.14 g/mol. The presence of the pyrrolidine ring contributes to its lipophilicity and potential bioactivity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds structurally related to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various pathogens. In a study involving different pyrazole derivatives, compounds similar to this compound showed promising results against bacteria such as E. coli and Staphylococcus aureus. Notably, one derivative exhibited significant activity against these strains at concentrations as low as 40 µg/mL .

3. Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. A series of pyrazole derivatives were tested for their ability to induce apoptosis in various cancer cell models. The results indicated that modifications in the side chains could enhance cytotoxicity, making it a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory response.
  • Modulation of Cytokine Production : By interfering with signaling pathways involved in cytokine production, these compounds can reduce inflammation.
  • Direct Antimicrobial Action : The structure allows for interactions with bacterial cell membranes or essential metabolic pathways within pathogens.

Case Study 1: Anti-inflammatory Evaluation

A study conducted on a series of pyrazole derivatives found that one compound with a similar structure to this compound demonstrated significant reduction in paw edema in a carrageenan-induced rat model. The compound showed an efficacy comparable to indomethacin at a dosage of 10 mg/kg .

Case Study 2: Antimicrobial Testing

In another study, derivatives were screened against clinical isolates of Staphylococcus aureus. The results indicated that specific substitutions on the pyrazole ring enhanced antimicrobial activity significantly, highlighting the potential for developing new antibiotics based on this scaffold .

Summary Table of Biological Activities

Activity TypeAssessed EffectivenessReference Source
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Q. How do hygroscopic properties impact formulation, and what storage conditions are optimal?

  • Methodology : Characterize hygroscopicity via dynamic vapor sorption (DVS, 0–90% RH). Store lyophilized powder under argon at -20°C. For in vivo studies, prepare lyophilized cyclodextrin complexes (e.g., HP-β-CD) to enhance shelf life .

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